molecular formula C23H26N4O4S B2913782 N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-33-4

N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2913782
CAS RN: 898450-33-4
M. Wt: 454.55
InChI Key: AFCRUPJLUCBZSS-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as CTOP, is a potent and selective antagonist of the mu-opioid receptor. This molecule has been widely studied due to its potential as a therapeutic agent for the treatment of opioid addiction, chronic pain, and other related disorders.

Scientific Research Applications

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, leveraging 3-(2-nitroaryl)oxirane-2-carboxamides through Meinwald rearrangement and a new sequence of rearrangements. This method showcases an operationally straightforward and high-yielding pathway, offering a fresh avenue for crafting both anthranilic acid derivatives and oxalamides, potentially including N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (Mamedov et al., 2016).

Catalytic Applications in Organic Synthesis

The Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides has been significantly advanced by employing Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system. This methodology extends to a broad spectrum of (hetero)aryl chlorides and diverse aromatic and aliphatic primary amides, yielding good to excellent outcomes. Moreover, it facilitates the arylation of lactams and oxazolidinones, including the potential for creating intramolecular cross-coupling products, which might involve compounds like N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (De, Yin, & Ma, 2017).

Antibacterial Activity

Research into the antibacterial properties of oxalates and acetamides related to N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has shown promising results. For instance, the synthesis and testing of secondary amine oxalates derived from similar compounds have demonstrated significant antibacterial activity, which underscores the potential application of such compounds in medical research and treatment strategies (Arutyunyan et al., 2013).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-17-9-11-20(12-10-17)32(30,31)27-15-5-4-7-19(27)13-14-25-22(28)23(29)26-21-8-3-2-6-18(21)16-24/h2-3,6,8-12,19H,4-5,7,13-15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCRUPJLUCBZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

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